molecular formula C16H16N2O3 B4836314 2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B4836314
M. Wt: 284.31 g/mol
InChI Key: MTNMJZOFKBIACZ-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with an ethyl group at position 5 and an acetamide linker connected to a 5-methyl-1,2-oxazol-3-yl moiety.

Properties

IUPAC Name

2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-3-11-4-5-14-13(7-11)12(9-20-14)8-16(19)17-15-6-10(2)21-18-15/h4-7,9H,3,8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNMJZOFKBIACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyphenyl ketones with ethyl groups under acidic or basic conditions.

    Acetamide Formation: The acetamide group can be introduced by reacting the benzofuran derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Oxazole Ring Formation: The final step involves the formation of the oxazole ring by reacting the intermediate with 5-methyl-1,2-oxazole under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Molecular Features

The compound’s benzofuran-oxazole-acetamide architecture is shared with several analogs. Key differentiating factors include:

  • Substituent Effects : The 5-ethyl group on benzofuran increases lipophilicity compared to unsubstituted or methoxy-bearing analogs (e.g., LogP ≈ 2.42 for similar compounds vs. 0.82 for simpler oxazole derivatives) .
  • Heterocyclic Moieties : Replacing oxazole with isoxazole or thiazole alters hydrogen-bonding capacity and polar surface area (PSA), impacting solubility and target selectivity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Polar Surface Area (Ų) Solubility
Target Compound* C₁₆H₁₆N₂O₃ 284.31 (calculated) ~2.8† ~85‡ Moderate (est.)
N-(5-Methyl-1,2-oxazol-3-yl)-2-{4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide C₁₈H₁₈N₄O₃S 452.57 2.42 89.31 Moderate
2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide C₂₀H₁₅ClN₂O₃ 366.80 3.1 (est.) 78.5 (est.) Low
2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide C₁₄H₁₆N₂O₄ 276.29 1.5 95.4 High

*Target compound’s properties are inferred from analogs.
†Estimated based on ethyl group’s contribution to LogP.
‡Derived from similar oxazole-benzofuran hybrids.

Binding Affinity and Selectivity

  • Benzofuran Derivatives : The ethyl group may enhance hydrophobic interactions with target pockets, as seen in analogs where bulkier substituents improve affinity for kinases or GPCRs .
  • Oxazole Role : The 5-methyl-1,2-oxazol-3-yl group contributes to hydrogen-bond acceptor capacity, critical for binding to residues in enzymes like cyclooxygenase-2 (COX-2) .

Comparative Bioactivity

Compound Key Activities Mechanism Insights
Target Compound* Predicted: Anti-inflammatory, neuroprotective Likely modulates COX-2 or NMDA receptors
2-(3,4-Dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide Anti-inflammatory, antimicrobial Methoxy groups enhance electron donation
N-(5-Methyl-1,2-oxazol-3-yl)-2-{4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide Anticancer (in vitro) Piperidine-oxadiazole hybrid improves cellular uptake
2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide Antiproliferative Chlorine substituent increases cytotoxicity

ADME Profiles

  • Absorption : Moderate solubility (similar to ) may limit oral bioavailability, necessitating prodrug strategies.
  • Metabolism : Ethyl and methyl groups are likely metabolized via cytochrome P450 enzymes, as seen in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Reactant of Route 2
2-(5-ethyl-1-benzofuran-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

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